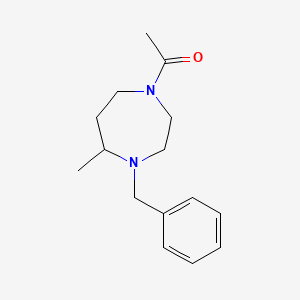
1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone is a synthetic compound known for its inhibitory activity on calcium channels. It has shown potential in the treatment of neurological disorders such as epilepsy . This compound is part of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone typically involves a two-step process:
Coupling Reaction: Benzaldehyde is reacted with methyl vinyl ketone to form an intermediate.
Azide Formation: The intermediate is then treated with methyl nitrite to form the desired diazepane compound.
For industrial production, the compound is synthesized in larger quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The final product is often purified using liquid chromatography and high-performance liquid chromatography to achieve a purity of 99% .
Chemical Reactions Analysis
1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The diazepane ring allows for nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s inhibitory activity on calcium channels makes it a valuable tool for studying cellular processes that involve calcium signaling.
Medicine: Its potential in treating neurological disorders like epilepsy has been explored in animal models.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone involves its interaction with calcium channels. By inhibiting these channels, the compound reduces the influx of calcium ions into cells, which can modulate various cellular processes. This inhibition is particularly relevant in neurons, where calcium signaling plays a crucial role in neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
1-(4-Benzyl-5-methyl-1,4-diazepan-1-yl)ethanone can be compared with other diazepane derivatives:
®-1-Benzyl-5-methyl-1,4-diazepane: This compound shares a similar structure but lacks the ethanone group, which may affect its chemical reactivity and biological activity.
(5R)-Hexahydro-5-methyl-1-(phenylmethyl)-1H-1,4-diazepine: Another similar compound with slight structural differences that can influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzyl-5-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-8-9-16(14(2)18)10-11-17(13)12-15-6-4-3-5-7-15/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIQDWNLSXRBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














